molecular formula C16H15N5O3S B11496444 methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate

methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B11496444
M. Wt: 357.4 g/mol
InChI Key: BZAGYZWIHDHGEN-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can then be further modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: SnCl₂, iron powder

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 3-[[2-[5-(2-methylphenyl)tetrazol-2-yl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H15N5O3S/c1-10-5-3-4-6-11(10)15-18-20-21(19-15)9-13(22)17-12-7-8-25-14(12)16(23)24-2/h3-8H,9H2,1-2H3,(H,17,22)

InChI Key

BZAGYZWIHDHGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=C(SC=C3)C(=O)OC

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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